![molecular formula C7H6N2OS B1321484 Benzo[d][1,2,3]thiadiazol-5-ylmethanol CAS No. 615568-10-0](/img/structure/B1321484.png)

Benzo[d][1,2,3]thiadiazol-5-ylmethanol

Vue d'ensemble

Description

Benzo[d][1,2,3]thiadiazol-5-ylmethanol (BTDM) is a chemical compound that is used in a variety of scientific research and laboratory experiments. It is a heterocyclic compound, which is composed of a benzene ring and a thiadiazole ring. BTDM has a variety of applications in the scientific community, from being used as a reagent in organic synthesis to being used as a pharmaceutical agent. It is also used in the development of new drugs, as a biochemical and physiological agent, and as a catalyst in various laboratory experiments.

Applications De Recherche Scientifique

1. Optoelectronic Semiconductors

Benzo[d][1,2,3]thiadiazole (isoBT) has been used in the synthesis of high-performance optoelectronic semiconductors. Its implementation in polymers like P3 showed remarkable results, with hole mobilities surpassing 0.7 cm²/(V s) in field-effect transistors and power conversion efficiencies of 9% in bulk-heterojunction solar cells (Chen et al., 2016).

2. Anti-Oxidant and Anti-Microbial Activity

Derivatives of Benzo[d][1,2,3]thiadiazole have shown significant antioxidant activity. Studies indicated that compounds like 3a and 3c exhibit high scavenging activity at low concentrations, suggesting their potential for further research (Gopi et al., 2016).

3. Electrochemical and Optical Properties

Benzo[d][1,2,3]thiadiazole-containing copolymers have been synthesized and shown to be excellent candidates for processable blue electrochromic polymers, with the potential to switch to transparent upon oxidation (Karakus et al., 2012).

4. Nematicidal Activities in Agriculture

In agricultural applications, Benzo[d][1,2,3]thiadiazole derivatives demonstrated great inhibitory activity against Meloidogyne incognita. Specific compounds showed an excellent nematicidal activity with significant inhibition rates at low concentrations (Zhang et al., 2020).

5. Molecular Aggregation Studies

Benzo[d][1,2,3]thiadiazole derivatives have been studied for their fluorescence emission spectra in various solvents, revealing insights into molecular aggregation processes and interactions influenced by the structure of substituent groups (Matwijczuk et al., 2016).

6. Organic Solar Cell Applications

Benzo[d][1,2,3]thiadiazole-based conjugated copolymers have been used in organic solar cell applications. Their implementation in photovoltaic devices demonstrated promising power conversion efficiencies and hole mobilities (Karakus et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets to exert various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Propriétés

IUPAC Name |

1,2,3-benzothiadiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEGXPUFHUAMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619192 | |

| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

615568-10-0 | |

| Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

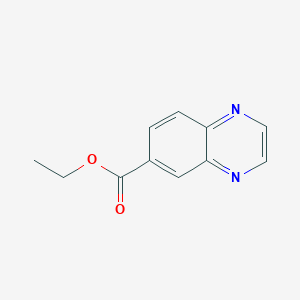

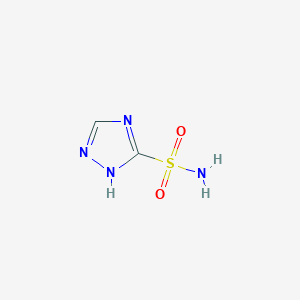

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)